Cas no 871127-74-1 (5-oxo-5-(4-phenoxyphenyl)pentanoic acid)

5-oxo-5-(4-phenoxyphenyl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-OXO-5-(4-PHENOXYPHENYL)VALERIC ACID
- LogP
- 5-oxo-5-(4-phenoxyphenyl)pentanoic acid
- 871127-74-1
- DTXSID70468335
- DB-350073
- AKOS009242092
- 5-OXO-5-(4-PHENOXYPHENYL)VALERICACID
- SCHEMBL5080173
- MFCD01320085
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- MDL: MFCD01320085
- Inchi: InChI=1S/C17H16O4/c18-16(7-4-8-17(19)20)13-9-11-15(12-10-13)21-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)
- InChI Key: ZALMNZZANOZMRV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCC(=O)O
Computed Properties
- Exact Mass: 284.10500
- Monoisotopic Mass: 284.10485899Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.206
- Boiling Point: 494.375°C at 760 mmHg
- Flash Point: 183.357°C
- Refractive Index: 1.578
- PSA: 63.60000
- LogP: 3.91650
5-oxo-5-(4-phenoxyphenyl)pentanoic acid Security Information
5-oxo-5-(4-phenoxyphenyl)pentanoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-oxo-5-(4-phenoxyphenyl)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC18711-2g |
5-Oxo-5-(4-phenoxyphenyl)valeric acid |
871127-74-1 | 97% | 2g |
$839.00 | 2024-04-19 | |
A2B Chem LLC | AC18711-5g |
5-Oxo-5-(4-phenoxyphenyl)valeric acid |
871127-74-1 | 97% | 5g |
$1989.00 | 2024-04-19 | |
Fluorochem | 207166-2g |
5-Oxo-5-(4-phenoxyphenyl)valeric acid |
871127-74-1 | 97% | 2g |
£716.00 | 2022-03-01 | |
Fluorochem | 207166-1g |
5-Oxo-5-(4-phenoxyphenyl)valeric acid |
871127-74-1 | 97% | 1g |
£424.00 | 2022-03-01 | |
Fluorochem | 207166-5g |
5-Oxo-5-(4-phenoxyphenyl)valeric acid |
871127-74-1 | 97% | 5g |
£1753.00 | 2022-03-01 | |
A2B Chem LLC | AC18711-1g |
5-Oxo-5-(4-phenoxyphenyl)valeric acid |
871127-74-1 | 97% | 1g |
$516.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1783207-1g |
5-Oxo-5-(4-phenoxyphenyl)valeric acid |
871127-74-1 | 98% | 1g |
¥18501.00 | 2024-04-27 |
5-oxo-5-(4-phenoxyphenyl)pentanoic acid Related Literature
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1. Back matter
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2. Back matter
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4. Book reviews
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
Additional information on 5-oxo-5-(4-phenoxyphenyl)pentanoic acid
Introduction to 5-oxo-5-(4-phenoxyphenyl)pentanoic acid (CAS No. 871127-74-1)
5-oxo-5-(4-phenoxyphenyl)pentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 871127-74-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising an α-keto acid backbone substituted with a phenoxyphenyl group, presents intriguing opportunities for further exploration in medicinal chemistry and drug discovery programs.
The molecular structure of 5-oxo-5-(4-phenoxyphenyl)pentanoic acid consists of a five-carbon chain terminated by a carbonyl group (C=O), with an additional hydroxyl group (OH) at the fifth carbon position, forming an α-keto acid functionality. The presence of the phenoxyphenyl moiety at the fifth carbon introduces a phenolic ether linkage, which is further functionalized by another phenyl ring at the fourth position of the phenoxy group. This bifurcated aromatic system suggests potential interactions with biological targets, making it a promising scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in α-keto acids and their derivatives due to their versatile reactivity and biological significance. α-Keto acids are well-known for their role as intermediates in various metabolic pathways and have been extensively studied as key components in enzyme inhibition strategies. The incorporation of aromatic groups, such as the phenoxyphenyl moiety in this compound, enhances its pharmacophoric potential by introducing hydrophobic interactions and π-π stacking capabilities, which are crucial for binding to biological macromolecules.
One of the most compelling aspects of 5-oxo-5-(4-phenoxyphenyl)pentanoic acid is its potential as a building block for more complex molecules. The α-keto acid functionality can undergo various transformations, including condensation reactions with nucleophiles to form cyclic structures or Michael additions to unsaturated substrates. Additionally, the phenoxyphenyl group can serve as a handle for further derivatization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic possibilities make this compound an attractive candidate for library synthesis and high-throughput screening campaigns aimed at identifying novel bioactive compounds.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have suggested that derivatives of 5-oxo-5-(4-phenoxyphenyl)pentanoic acid may exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are implicated in various diseases, including arthritis, cancer, and cardiovascular disorders, making them prime targets for drug development.
The phenoxyphenyl group itself has been reported to possess anti-inflammatory and analgesic properties in several preclinical studies. By integrating this moiety into the α-keto acid scaffold, researchers aim to enhance both potency and selectivity while minimizing off-target effects. The structural features of 5-oxo-5-(4-phenoxyphenyl)pentanoic acid also suggest potential applications in the development of antimicrobial agents, given the known interactions between aromatic compounds and bacterial cell membranes.
In conclusion, 5-oxo-5-(4-phenoxyphenyl)pentanoic acid (CAS No. 871127-74-1) represents a promising lead compound with diverse synthetic pathways and potential therapeutic applications. Its unique structural features position it as a valuable asset in medicinal chemistry research programs focused on developing novel small-molecule drugs. As computational methods continue to refine our understanding of molecular interactions, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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